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Compound of Interest

Compound Name: Allyl butyrate

Cat. No.: B1265518 Get Quote

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for allyl
butyrate, recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of Allyl Butyrate (in CDCl₃)

Assignment Chemical Shift (δ, ppm) Multiplicity

H-A 5.906 ddt

H-B 5.32 d

H-C 5.23 d

H-D 4.578 d

H-E 2.310 t

H-F 1.667 sextet

H-G 0.963 t

Data sourced from ChemicalBook[1][2]

Table 2: ¹³C NMR Spectral Data of Allyl Butyrate (in CDCl₃)
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Assignment Chemical Shift (δ, ppm)

C=O 173.2

-CH= 132.3

=CH₂ 118.1

-O-CH₂- 64.9

-CH₂-C=O 36.2

-CH₂- 18.4

-CH₃ 13.6

Data sourced from multiple references.[1][3]

Experimental Protocols
Reproducible and high-quality NMR data are contingent upon meticulous sample preparation

and standardized instrument parameters.

Sample Preparation
Sample Quantity: For ¹H NMR, 5-25 mg of the compound is typically sufficient.[4] For ¹³C

NMR, a higher quantity of 50-100 mg is generally required to achieve a good signal-to-noise

ratio in a reasonable timeframe.[4]

Solvent Selection: High-purity deuterated solvents are essential to minimize solvent signals

in the ¹H NMR spectrum.[4] Chloroform-d (CDCl₃) is a common solvent for compounds like

allyl butyrate.[4] The sample should be dissolved in approximately 0.5 to 0.7 mL of the

deuterated solvent.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

referencing the chemical shift to 0.00 ppm.[4] Alternatively, the residual solvent peak can be

used for calibration (e.g., CDCl₃ at δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C

NMR).[4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.chemicalbook.com/SpectrumEN_2051-78-7_13CNMR.htm
https://dev.spectrabase.com/spectrum/7xJpbNjaaym
https://www.benchchem.com/pdf/Application_Note_Protocol_for_H_and_C_NMR_Characterization_of_Imines.pdf
https://www.benchchem.com/pdf/Application_Note_Protocol_for_H_and_C_NMR_Characterization_of_Imines.pdf
https://www.benchchem.com/pdf/Application_Note_Protocol_for_H_and_C_NMR_Characterization_of_Imines.pdf
https://www.benchchem.com/product/b1265518?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Note_Protocol_for_H_and_C_NMR_Characterization_of_Imines.pdf
https://www.benchchem.com/pdf/Application_Note_Protocol_for_H_and_C_NMR_Characterization_of_Imines.pdf
https://www.benchchem.com/pdf/Application_Note_Protocol_for_H_and_C_NMR_Characterization_of_Imines.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Filtration: The sample must be fully dissolved. If any solid particles are present, the solution

should be filtered through a pipette with a small cotton or glass wool plug to prevent poor

magnetic field homogeneity, which can lead to broad spectral lines.[4]

¹H NMR Data Acquisition
Spectrometer Setup: The sample tube is placed in the spectrometer, and the instrument is

locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to

optimize its homogeneity.[4]

Acquisition Parameters:

Pulse Angle: A 30-90° pulse is typically used.[4]

Number of Scans (NS): 8 to 16 scans are usually sufficient for routine characterization.[4]

[5]

Acquisition Time (AQ): An acquisition time of 2-4 seconds is common.[4][5]

Relaxation Delay (D1): A relaxation delay of 1-5 seconds helps ensure full relaxation of

protons for accurate integration.[5]

¹³C NMR Data Acquisition
Spectrometer Setup: The NMR probe is tuned and matched to the ¹³C frequency.[5]

Acquisition Parameters:

Pulse Program: A standard proton-decoupled experiment is used.

Relaxation Delay (D1): A common starting point is a 2-second delay.[4]

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger

number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.[5]

Acquisition Time (AQ): Typically 1-2 seconds.[5]

Data Processing
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Fourier Transform: A Fourier transform is applied to the Free Induction Decay (FID) signal.

Phasing and Baseline Correction: The resulting spectrum is phase-corrected, and the

baseline is corrected to ensure accurate signal integration.[5]

Referencing: The spectrum is referenced to the internal standard (TMS) or the residual

solvent peak.[5]

Integration: The signals are integrated to determine the relative number of protons

corresponding to each signal.[5]

Mandatory Visualization
The following diagram illustrates the chemical structure of allyl butyrate with atom labels

corresponding to the assignments in the NMR data tables.

Caption: Structure of allyl butyrate with proton and carbon assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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